Creatine HCl

Description

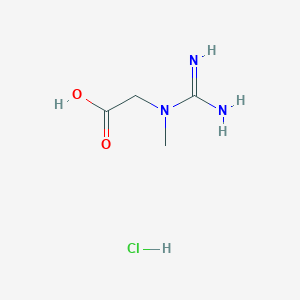

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOAYHVIVJYHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937776 | |

| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17050-09-8 | |

| Record name | Creatine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Creatine HCl in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain. While extensively studied for its ergogenic effects in muscle, the neuroprotective and neuromodulatory properties of creatine are gaining significant attention within the scientific community. This technical guide provides a comprehensive overview of the core mechanisms of action of creatine hydrochloride (Creatine HCl) in neuronal cells. It delves into the fundamental role of the creatine/phosphocreatine system in maintaining ATP levels, its influence on neurotransmitter systems, and its impact on key cellular signaling pathways involved in neuroprotection. This document summarizes quantitative data from key studies, provides detailed experimental protocols for reproducing pivotal experiments, and visualizes complex biological pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of creatine in neurological disorders.

Introduction

The brain is a highly metabolic organ, consuming approximately 20% of the body's total energy at rest to maintain essential functions such as ion gradients, neurotransmission, and synaptic plasticity.[1] This high energy demand renders neurons vulnerable to metabolic insults that can lead to cellular dysfunction and death, underlying the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. Creatine, through the creatine kinase (CK)/phosphocreatine (PCr) system, acts as a crucial temporal and spatial energy buffer, rapidly replenishing adenosine triphosphate (ATP) at sites of high energy consumption.[2][3] While creatine monohydrate is the most studied form, this compound offers potential advantages in terms of solubility and reduced gastrointestinal side effects, though the fundamental neuronal mechanisms are believed to be largely the same.[4][5] This guide will focus on the cellular and molecular mechanisms by which creatine exerts its effects on neurons, providing a foundation for further research and therapeutic development.

The Creatine Kinase/Phosphocreatine Energy Shuttle in Neurons

The primary and most well-understood mechanism of creatine's action in neuronal cells is its role in the creatine kinase (CK)/phosphocreatine (PCr) energy shuttle. This system is essential for maintaining ATP homeostasis during periods of high metabolic demand.

Mechanism:

-

Creatine Uptake: Creatine is transported into neurons via the sodium- and chloride-dependent creatine transporter (CRT), also known as SLC6A8.[6][7] Astrocytes can also synthesize creatine and release it for neuronal uptake.[8]

-

Phosphocreatine Synthesis: In the mitochondrial intermembrane space, mitochondrial creatine kinase (MtCK) utilizes ATP generated from oxidative phosphorylation to phosphorylate creatine into phosphocreatine (PCr).[2]

-

Energy Buffering and Transport: PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria to the cytosol.[2]

-

ATP Regeneration: At sites of high ATP consumption (e.g., synapses for neurotransmitter release and ion pumps), cytosolic brain-type creatine kinase (BBCK) catalyzes the transfer of the phosphate group from PCr to adenosine diphosphate (ADP), rapidly regenerating ATP.[2][3]

This shuttle ensures a constant supply of ATP where it is most needed, preventing energy deficits that can trigger neuronal damage and apoptosis.

Signaling Pathway: Creatine Kinase/Phosphocreatine Energy Shuttle

Caption: The Creatine Kinase/Phosphocreatine energy shuttle in a neuron.

Neuroprotective Mechanisms of Creatine

Beyond its fundamental role in energy metabolism, creatine exhibits significant neuroprotective properties through multiple mechanisms.

Attenuation of Excitotoxicity

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a common pathway in many neurological disorders. Creatine has been shown to mitigate excitotoxic insults.

Mechanisms:

-

Maintenance of Ion Gradients: By ensuring a steady supply of ATP, creatine helps maintain the function of Na+/K+ and Ca2+ ATPases, which are crucial for preserving the electrochemical gradients across the neuronal membrane. This prevents excessive depolarization and the subsequent influx of Ca2+ through N-methyl-D-aspartate (NMDA) receptors.[9]

-

Modulation of NMDA Receptor Activity: Some studies suggest that creatine can directly inhibit the NMDA receptor-mediated calcium response, thereby reducing the downstream cascade of excitotoxic events.[9]

-

Reduction of Glutamate Spillover: Creatine may reduce the extracellular accumulation of glutamate, possibly by providing the necessary energy for its reuptake into glial cells and presynaptic terminals.[9]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a major contributor to neuronal damage.

Mechanisms:

-

Mitochondrial Stabilization: By maintaining energy homeostasis, creatine helps to stabilize mitochondrial function and reduce the generation of ROS at the electron transport chain.

-

Antioxidant Properties: While not a direct radical scavenger in the classical sense, both creatine and phosphocreatine have been shown to reduce oxidative stress, potentially by preserving mitochondrial integrity and reducing the production of ROS-inducing molecules like nitric oxide.[10]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Creatine can interfere with apoptotic signaling.

Mechanism:

-

Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: Energy depletion and high intracellular Ca2+ levels can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors. By preserving ATP levels and mitochondrial function, creatine helps to prevent mPTP opening.[11]

Signaling Pathway: Neuroprotective Actions of Creatine

References

- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sm.unife.it [sm.unife.it]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. portlandpress.com [portlandpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. High-resolution Phosphocreatine and Creatine Mapping of Human Muscle and Brain [ctv.veeva.com]

The Physicochemical Landscape of Creatine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine Hydrochloride (Creatine HCl) has emerged as a popular alternative to the more extensively studied creatine monohydrate, primarily due to its enhanced aqueous solubility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to inform researchers, scientists, and professionals in drug development. This document details key quantitative parameters, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

Creatine, an endogenous nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. In its phosphorylated form, phosphocreatine, it serves as a rapid reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). While creatine monohydrate has been the subject of extensive research, its relatively low aqueous solubility can present formulation challenges. Creatine Hydrochloride (C4H9N3O2·HCl) is a salt form of creatine designed to overcome this limitation by attaching a hydrochloride group, thereby increasing its solubility and potentially influencing its bioavailability.[1][2] A thorough understanding of its physicochemical properties is paramount for the rational design of novel formulations and for predicting its behavior in biological systems.

Physicochemical Properties

The fundamental physicochemical characteristics of Creatine Hydrochloride are summarized in the tables below. These properties are critical for formulation development, analytical method development, and understanding its behavior in vitro and in vivo.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 2-(1-Methylguanidino)acetic acid hydrochloride | [2] |

| Molecular Formula | C4H10ClN3O2 | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| CAS Number | 17050-09-8 | [2] |

Quantitative Physicochemical Data

| Parameter | Value | Conditions | Source(s) |

| Melting Point | 215 - 218 °C | N/A | [2] |

| Aqueous Solubility | Significantly higher than Creatine Monohydrate; reported to be ~38-40 times more soluble. | Room Temperature | [3][4] |

| pKa (Guanidinium Group) | The guanidinium group is strongly basic. While a precise experimental pKa for the HCl salt is not readily available, the pKb of creatine's guanidino group is 11.02, indicating the corresponding pKa of its conjugate acid is 2.98. The guanidinium group in this compound will be protonated at physiological pH. | 25 °C | [5][6] |

| pKa (Carboxylic Acid Group) | ~2.63 - 3.8 | 25 °C | [1][7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of physicochemical properties. The following sections outline protocols for determining key parameters of Creatine Hydrochloride.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Creatine Hydrochloride in water at a specified temperature.

Methodology:

-

Preparation: An excess amount of Creatine Hydrochloride powder is added to a known volume of deionized water in a sealed, screw-capped glass vial.

-

Equilibration: The vial is placed in a thermostatically controlled shaking water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solid. An aliquot of the supernatant is carefully withdrawn using a syringe.

-

Separation of Undissolved Solid: The collected supernatant is filtered through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Quantification: The concentration of dissolved Creatine Hydrochloride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is prepared using solutions of known Creatine Hydrochloride concentrations to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mg/mL.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of crystalline Creatine Hydrochloride.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Creatine Hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Initial Determination (Rapid Heating): A preliminary rapid heating is performed to obtain an approximate melting point range.

-

Accurate Determination (Slow Heating): A fresh sample is prepared, and the temperature is raised to approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in Creatine Hydrochloride.

Methodology:

-

Solution Preparation: A precise weight of Creatine Hydrochloride is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which is the point where half of the acidic functional group has been neutralized. For a compound with multiple pKa values, multiple inflection points will be observed on the titration curve.

Visualizations

Diagrams are provided below to illustrate a key biological pathway involving creatine and a typical experimental workflow.

Caption: The Creatine Phosphagen energy system in muscle cells.

Caption: Experimental workflow for solubility determination.

Conclusion

Creatine Hydrochloride presents distinct physicochemical properties compared to creatine monohydrate, most notably its enhanced aqueous solubility. This characteristic may offer advantages in the development of certain dosage forms, such as liquid formulations. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this compound. A comprehensive understanding of these properties is essential for optimizing formulations, ensuring stability, and predicting the in vivo performance of Creatine Hydrochloride-based products. Further research is warranted to fully elucidate the impact of these physicochemical differences on the pharmacokinetic and pharmacodynamic profiles of Creatine Hydrochloride in comparison to other forms of creatine.

References

- 1. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 17050-09-8 [m.chemicalbook.com]

- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revolution-nutrition.com [revolution-nutrition.com]

- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible dissociation and unfolding of dimeric creatine kinase isoenzyme MM in guanidine hydrochloride and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Creatine Hydrochloride (HCl) in Aqueous Solutions

Introduction

Creatine, an endogenous nitrogenous organic acid, is a pivotal component in cellular energy metabolism, particularly in tissues with high energy demands like skeletal and brain tissue. In the form of phosphocreatine, it serves as a rapid reserve for regenerating adenosine triphosphate (ATP). While creatine monohydrate is the most studied form, creatine hydrochloride (HCl) has emerged as a popular alternative, primarily marketed on the basis of its enhanced solubility and potential for improved absorption.[1][2] This technical guide provides a detailed examination of the aqueous solubility and stability of Creatine HCl, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical and biological processes to support research and development efforts.

Solubility of this compound

The primary distinction of this compound is its significantly higher aqueous solubility compared to creatine monohydrate.[2][3] This is attributed to the presence of the hydrochloride salt, which lowers the pH of the solution upon dissolution, thereby increasing the solubility of the creatine molecule.[4][5] While many sources claim this compound is approximately 40 times more soluble than the monohydrate form, specific quantitative data from peer-reviewed literature is sparse.[6][7] However, the principle is well-established: lowering the pH of an aqueous solution enhances creatine's solubility.[4][5]

For context, the solubility of creatine monohydrate is well-documented and increases linearly with temperature.[5]

Table 1: Solubility of Creatine Monohydrate in Water at Various Temperatures

| Temperature (°C) | Temperature (°F) | Solubility (g/L) |

|---|---|---|

| 4 | 39.2 | 6 |

| 20 | 68 | 14 |

| 50 | 122 | 34 |

| 60 | 140 | 45 |

Data sourced from[5]

The enhanced solubility of this compound is a key consideration for the formulation of liquid-based supplements, as it can prevent the gritty texture sometimes associated with creatine monohydrate and may reduce gastrointestinal discomfort by requiring less fluid for complete dissolution.[2][8]

Stability of this compound in Aqueous Solutions

The Degradation Pathway

In aqueous solutions, creatine is susceptible to degradation via a non-enzymatic intramolecular cyclization, which converts it into its inactive byproduct, creatinine.[4][9] This reaction involves the nucleophilic attack of the amino group's nitrogen atom on the carboxyl carbon, resulting in the elimination of a water molecule.[9] This process is irreversible and represents the primary pathway for creatine loss in solution.[9]

Factors Influencing Stability

The rate of creatine degradation to creatinine is not dependent on its concentration but is highly influenced by pH and temperature.[4][10]

-

pH: The degradation rate accelerates significantly in acidic environments.[4][5] Creatine is most stable in solutions with a neutral pH (around 6.5-7.5).[5] As the pH decreases, the rate of cyclization increases. For instance, after three days at 25°C, creatine degradation is 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[4] However, this degradation is halted at very low pH levels (<2.5) because the amide functional group becomes protonated, which prevents the intramolecular cyclization.[5] This is relevant for creatine's passage through the stomach, where gastric acid prevents significant breakdown.[5]

-

Temperature: Higher temperatures increase the rate of degradation, following the principles of chemical kinetics.[4][11] Storing creatine solutions at refrigerated temperatures (e.g., 4°C) can significantly slow the conversion to creatinine compared to storage at room temperature (25°C).[12]

Table 2: Degradation of Creatine in Aqueous Solution at 25°C

| pH | Degradation after 3 Days |

|---|---|

| 7.5 | Relatively Stable |

| 6.5 | Relatively Stable |

| 5.5 | 4% |

| 4.5 | 12% |

| 3.5 | 21% |

Given that this compound forms a more acidic solution than creatine monohydrate, it is theoretically more prone to degradation once dissolved. This underscores the importance of consuming liquid preparations of this compound shortly after mixing to ensure the intended dose of active creatine is delivered.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for accurately quantifying creatine and creatinine, making it essential for both solubility and stability studies.[9][13]

Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in an aqueous solution at a specific temperature.

Methodology:

-

Medium Preparation: Prepare a buffered aqueous solution (e.g., deionized water) and bring it to the desired, constant temperature (e.g., 25°C) in a temperature-controlled water bath.

-

Sample Preparation: Add an excess amount of this compound powder to the temperature-equilibrated solvent in a sealed container.

-

Equilibration: Agitate the suspension for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Cease agitation and allow undissolved particles to settle. Withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample using a 0.45 µm syringe filter to remove any undissolved solids.

-

Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method (see Protocol 4.3) to determine the creatine concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility in g/L or mg/mL.

Protocol for Stability Assessment

Objective: To determine the degradation rate of this compound in an aqueous solution under specific pH and temperature conditions.

Methodology:

-

Solution Preparation: Prepare buffered solutions at various target pH values (e.g., 3.5, 4.5, 5.5, 7.0). Dissolve a known concentration of this compound in each buffer.

-

Storage: Aliquot the solutions into sealed vials and store them in temperature-controlled chambers at specific temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each condition.

-

Sample Preparation: If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

Quantification: Analyze each sample using a validated HPLC-UV method capable of simultaneously separating and quantifying creatine and creatinine (see Protocol 4.3).

-

Data Analysis: For each condition, plot the concentration of creatine versus time. The degradation kinetics can be determined by fitting the data to an appropriate model (e.g., first-order kinetics).[14]

General HPLC-UV Method for Creatine and Creatinine Quantification

This protocol represents a generalized methodology based on common practices.[15][16][17]

-

Chromatographic System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]

-

Mobile Phase: An isocratic mobile phase is often suitable. A common example is a phosphate buffer solution (e.g., 10 mmol/L sodium dihydrogen phosphate) with the pH adjusted to be slightly alkaline (e.g., pH 10.5 with ammonia) or an ammonium sulfate solution (e.g., 0.045 M).[13][16][17]

-

Column Temperature: 30°C.[15]

-

Injection Volume: 20 µL.[15]

-

Standard Preparation: Prepare stock solutions of creatine and creatinine reference standards in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

-

Analysis: Generate a calibration curve by plotting the peak area against the concentration for both creatine and creatinine. Quantify the concentrations in the experimental samples by comparing their peak areas to the standard curves.[18]

Relevant Biological Pathways

Once absorbed, creatine is transported into target tissues, primarily skeletal muscle, against a concentration gradient. This process is mediated by a sodium-dependent creatine transporter, SLC6A8.[19][20] Inside the cell, creatine kinase reversibly phosphorylates creatine using ATP to form phosphocreatine (PCr). This PCr pool acts as a temporal and spatial energy buffer, readily donating its phosphate group back to ADP to regenerate ATP during periods of high energy demand.[19][21]

Conclusion

This compound offers a significant advantage in aqueous solubility over creatine monohydrate, a key attribute for developing liquid-based formulations. However, this technical guide highlights that the chemical stability of creatine in solution is a critical factor that must be carefully managed. The degradation of creatine to creatinine is accelerated by the acidic conditions that this compound itself creates upon dissolution, as well as by elevated temperatures. Therefore, for product development and research applications, it is imperative to quantify creatine content using validated stability-indicating methods like HPLC. Liquid formulations containing this compound should be consumed promptly after preparation to ensure efficacy. The provided protocols and diagrams serve as a foundational resource for scientists and developers working to harness the benefits of this compound while mitigating the challenges of its stability in aqueous media.

References

- 1. bubsnaturals.com [bubsnaturals.com]

- 2. This compound vs. Monohydrate: An Unbiased Analysis [nutripartners.co]

- 3. jinfiniti.com [jinfiniti.com]

- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Creatine Monohydrate | Encyclopedia MDPI [encyclopedia.pub]

- 6. davisco.in [davisco.in]

- 7. revolution-nutrition.com [revolution-nutrition.com]

- 8. fathomnutrition.com [fathomnutrition.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. trace.tennessee.edu [trace.tennessee.edu]

- 20. Reactome | Creatine metabolism [reactome.org]

- 21. Creatine - Wikipedia [en.wikipedia.org]

In Vitro Neuroprotective Effects of Creatine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Creatine Hydrochloride (Creatine HCl). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental evidence, underlying molecular mechanisms, and relevant protocols for studying the neuroprotective capacity of this compound.

Core Neuroprotective Mechanisms

This compound has been demonstrated to exert significant neuroprotective effects in various in vitro models of neuronal injury. The primary mechanisms underlying this protection include the maintenance of cellular energy homeostasis, attenuation of excitotoxicity, reduction of oxidative stress, and modulation of key signaling pathways.

1.1. Bioenergetic Support: Creatine serves as a crucial component of the phosphocreatine (PCr) shuttle, a system vital for rapid ATP regeneration in cells with high and fluctuating energy demands, such as neurons. By increasing the intracellular pool of phosphocreatine, creatine supplementation helps buffer cellular ATP levels, thereby protecting neurons from energy depletion-induced damage, a common pathway in many neurodegenerative conditions.

1.2. Attenuation of Excitotoxicity: Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate, leads to excessive calcium influx and subsequent neuronal death. In vitro studies have shown that creatine can mitigate glutamate-induced excitotoxicity.[1][2][3] This is achieved in part by stabilizing cellular energy levels, which are required to maintain ion gradients and prevent excessive NMDA receptor activation.[1] Additionally, creatine has been shown to directly inhibit the NMDA receptor-mediated calcium response.[1][4]

1.3. Reduction of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to neuronal damage. Creatine has been shown to possess antioxidant properties, protecting against oxidative stress-induced cell death in various in vitro models.[5] It can reduce the formation of ROS and nitric oxide (NO) in response to stressors like hydrogen peroxide (H₂O₂) and glutamate.

1.4. Modulation of Signaling Pathways: The neuroprotective effects of creatine are also mediated by its influence on critical intracellular signaling cascades. A key pathway implicated is the PI3K/Akt signaling cascade, a central regulator of cell survival and apoptosis.[6] By activating this pathway, creatine can promote the expression of pro-survival proteins and inhibit apoptotic cell death.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from key in vitro studies demonstrating the neuroprotective effects of this compound.

Table 1: Effect of Creatine on Glutamate-Induced Cytotoxicity in Primary Hippocampal Neurons [1][3]

| Treatment Group | LDH Release (Arbitrary Units/mg protein) |

| Control | 100 ± 10 |

| Glutamate (10 mM) | 350 ± 30 |

| Creatine (5 mM) + Glutamate (10 mM) | 150 ± 20 |

Data are presented as mean ± standard deviation. LDH (Lactate Dehydrogenase) release is a marker of cell death.

Table 2: Effect of Creatine on H₂O₂-Induced ATP Depletion in Primary Hippocampal Neurons [1][3]

| Treatment Group | Intracellular ATP/Phosphocreatine Levels (% of Control) |

| Control | 100% |

| H₂O₂ (60 µM) | 40% |

| Creatine (5 mM) + H₂O₂ (60 µM) | 85% |

Data represent the percentage of intracellular ATP/phosphocreatine relative to the untreated control.

Table 3: Neuroprotective Effect of Creatine Against Propionic Acid-Induced DNA Damage in SH-SY5Y Cells

| Treatment Group | DNA Fragmentation (%) |

| Control | 5% |

| Propionic Acid (10 mM) | 45% |

| Creatine (24 mM) + Propionic Acid (10 mM) | 15% |

DNA fragmentation is an indicator of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

3.1. Primary Hippocampal Neuron Culture and Glutamate Excitotoxicity Assay [1][3]

-

Cell Culture:

-

Dissect hippocampi from embryonic day 17/18 mouse or rat brains in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociate the tissue by mechanical trituration in a suitable digestion solution (e.g., papain).

-

Plate the dissociated cells onto poly-L-lysine coated culture plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Maintain the cultures at 37°C in a humidified incubator with 5% CO₂.

-

-

Glutamate Challenge:

-

After 17 days in vitro (DIV), pre-incubate the neuronal cultures with 5 mM this compound for 24 hours.

-

Introduce glutamate to the culture medium at a final concentration of 10 mM.

-

Incubate for a further 24 hours.

-

-

Cytotoxicity Assessment (LDH Assay):

-

Collect the cell culture supernatant.

-

Quantify the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Lyse the remaining cells and measure the total protein content for normalization.

-

3.2. SH-SY5Y Cell Culture and Oxidative Stress Assay

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), and penicillin/streptomycin.

-

Maintain the cells at 37°C in a humidified incubator with 5% CO₂.

-

-

Hydrogen Peroxide Challenge:

-

Pre-treat the SH-SY5Y cells with various concentrations of this compound (e.g., 1-10 mM) for 24 hours.

-

Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 200-300 µM for 24 hours.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

After the treatment period, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

-

Measure the fluorescence intensity using a fluorescence plate reader to quantify the intracellular ROS levels.

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are intricately linked to the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: Experimental workflow for in vitro neuroprotection studies.

Caption: Creatine's role in mitigating excitotoxicity.

Caption: The PI3K/Akt survival signaling pathway.

References

- 1. Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration | PLOS One [journals.plos.org]

- 4. Creatine protects against excitoxicity in an in vitro model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Creatine with the Solute Carrier Transporter SLC6A8

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands such as the brain and skeletal muscle. The cellular uptake of creatine is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8, a member of the solute carrier 6 (SLC) family of proteins. Dysregulation or deficiency of this transporter leads to severe neurological and muscular pathologies, most notably Creatine Transporter Deficiency (CTD). This technical guide provides a comprehensive overview of the interaction between creatine and the SLC6A8 transporter. While the focus is on the fundamental interaction with the creatine molecule, it is important to note that specific kinetic data for different salt forms of creatine, such as Creatine Hydrochloride (Creatine HCl), are not extensively available in the current scientific literature. The transport kinetics are generally studied with creatine, and it is understood that in aqueous solutions, creatine salts dissociate, making the creatine molecule available for transport. This document details the known transport kinetics, outlines established experimental protocols for studying this interaction, and visualizes the key regulatory signaling pathways and experimental workflows.

Introduction to the Creatine Transporter SLC6A8

The SLC6A8 transporter, also known as CT1, is a multi-pass membrane protein responsible for the active transport of creatine into cells against its concentration gradient.[1] This process is coupled to the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions, harnessing the electrochemical gradients of these ions to drive creatine uptake.[1] The proper functioning of SLC6A8 is critical for maintaining the high intracellular creatine and phosphocreatine levels necessary for rapid ATP regeneration.[1] Mutations in the SLC6A8 gene can lead to X-linked CTD, a condition characterized by intellectual disability, developmental delays, and seizures.[1]

Creatine and SLC6A8 Interaction: Binding and Transport Kinetics

The interaction between creatine and the SLC6A8 transporter is a high-affinity process. While specific kinetic parameters for this compound are not detailed in the literature, extensive research has been conducted on creatine transport. It is important to note that in buffered aqueous solutions used for in vitro assays, this compound would be dissociated into creatine and chloride ions. Therefore, the kinetic data for creatine are considered representative.

Recent structural studies, including cryo-electron microscopy of the human creatine transporter (hCRT), have provided significant insights into the binding mechanism. These studies have identified a dissociation constant (KD) for creatine binding to hCRT of 3.2 µM, indicating a high-affinity interaction.[2]

The transport of creatine by SLC6A8 follows Michaelis-Menten kinetics, which can be characterized by the Michaelis constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ and is an inverse measure of the transporter's affinity for its substrate. Vₘₐₓ is the maximum rate of transport when the transporter is saturated with the substrate. These parameters can vary depending on the experimental system and conditions.[1]

Table 1: Quantitative Data on Creatine Transport via SLC6A8

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (K_D) | 3.2 µM | Purified hCRT (SPR) | [2] |

| Michaelis Constant (K_m) | 29 µM | Chicken Enterocytes | [3] |

| Michaelis Constant (K_m) | 567.4 µM | Xenopus oocytes | [4] |

| V_max | 838.8 pmol/h/oocyte | Xenopus oocytes | [4] |

Note: The variability in Kₘ values highlights the influence of the experimental system on kinetic measurements.

Signaling Pathways Regulating SLC6A8 Activity

The activity of the SLC6A8 transporter is dynamically regulated by various intracellular signaling pathways, primarily through post-translational modifications such as phosphorylation. Several kinases have been identified as key regulators of SLC6A8 function.

-

Positive Regulation:

-

SGK1 and SGK3: The serum and glucocorticoid-inducible kinases SGK1 and SGK3 have been shown to increase SLC6A8 activity by enhancing the maximal transport rate (Vₘₐₓ) without significantly affecting the transporter's affinity for creatine (Kₘ).[5]

-

mTOR: The mammalian target of rapamycin (mTOR) kinase also stimulates SLC6A8 activity, an effect that appears to be at least partially mediated through the SGK1 pathway.[6][7]

-

-

Negative Regulation:

-

SPAK and OSR1: The SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) act as negative regulators of SLC6A8, decreasing its maximal transport rate.[8]

-

JAK3: The Janus kinase 3 (JAK3) is another powerful negative regulator of the creatine transporter, also acting by reducing the maximal transport rate.[9]

-

Diagram 1: Signaling Pathways Modulating SLC6A8 Activity

Caption: Regulatory kinases influencing the transport activity of SLC6A8.

Experimental Protocols for Studying Creatine-SLC6A8 Interaction

The functional characterization of the SLC6A8 transporter is predominantly carried out using cell-based uptake assays. Human Embryonic Kidney 293 (HEK293) cells and the human osteosarcoma cell line U-2 OS are commonly used models, often with overexpression of the SLC6A8 transporter to enhance the signal.[10]

Radiolabeled Creatine Uptake Assay

This is the most common method to directly measure SLC6A8 transport activity.[1] It quantifies the rate at which cells import a radiolabeled form of creatine, such as [¹⁴C]creatine.[1]

Materials:

-

HEK293 or U-2 OS cells (wild-type or stably expressing SLC6A8)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[¹⁴C]Creatine

-

Unlabeled creatine

-

Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter

-

Multi-well cell culture plates

Methodology:

-

Cell Seeding: Plate cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.

-

Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of [¹⁴C]creatine and varying concentrations of unlabeled creatine in pre-warmed uptake buffer.

-

Initiation of Uptake: Aspirate the culture medium, wash the cells with pre-warmed PBS, and add the uptake solution to each well to start the transport reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (typically a few minutes, within the linear range of uptake).

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

-

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the total protein concentration in each well from a parallel set of wells or an aliquot of the lysate using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration and the incubation time to calculate the rate of creatine uptake (e.g., in pmol/mg protein/min). Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by fitting the data from varying substrate concentrations to the Michaelis-Menten equation.

Diagram 2: Experimental Workflow for a Radiolabeled Creatine Uptake Assay

Caption: A generalized workflow for measuring radiolabeled creatine uptake in cultured cells.

Non-Radiolabeled Creatine Uptake Assay using Mass Spectrometry

Recent advancements have enabled the use of stable isotope-labeled creatine (e.g., d3-creatine) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for uptake assays. This method avoids the use of radioactivity and allows for precise quantification of intracellular creatine.

Methodology: The protocol is similar to the radiolabeled assay, with the following key differences:

-

Uptake Solution: Contains a known concentration of a stable isotope-labeled creatine analog (e.g., d3-creatine).

-

Sample Preparation: After cell lysis, samples are processed for mass spectrometry analysis, which may include protein precipitation and dilution.

-

Detection: Intracellular concentrations of the labeled creatine are quantified using LC-MS/MS.

-

Quantification: A standard curve of the labeled creatine is used for absolute quantification.

Structural Insights into Creatine Binding

Until recently, the structural understanding of SLC6A8 was based on homology models using templates like the human serotonin transporter (hSERT) and the prokaryotic leucine transporter (LeuT).[11] These models provided valuable initial insights into the putative creatine binding site.

A significant breakthrough has been the recent determination of the cryo-electron microscopy structure of the human creatine transporter.[2] This high-resolution structure provides a detailed view of the creatine binding pocket and the coordination with Na⁺ and Cl⁻ ions, confirming the key residues involved in substrate recognition and transport. This structural information is invaluable for understanding the mechanism of transport and for the rational design of novel modulators of SLC6A8 activity.

Conclusion and Future Directions

The interaction between creatine and the SLC6A8 transporter is a fundamental process for cellular energy metabolism. While the transport kinetics of creatine have been characterized, there is a notable gap in the literature regarding the specific kinetic parameters for different creatine salts, including this compound. Future research should aim to directly compare the transport kinetics of various creatine formulations to provide a clearer understanding of their relative efficiencies at the cellular level. The availability of high-resolution structural data for SLC6A8 opens new avenues for structure-based drug design, which could lead to the development of novel therapeutics for Creatine Transporter Deficiency and other diseases associated with dysregulated creatine metabolism. The detailed experimental protocols and understanding of the regulatory signaling pathways provided in this guide serve as a robust foundation for researchers in this field.

References

- 1. Cooperative Binding of Substrate and Ions Drives Forward Cycling of the Human Creatine Transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the Na+,Cl- Coupled Creatine Transporter CreaT (SLC6A8) by the Janus Kinase JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of the creatine transporter SLC6A8 by the protein kinase mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium- and chloride-dependent creatine transporter 1 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Down-Regulation of the Na+,Cl- Coupled Creatine Transporter CreaT (SLC6A8) by Glycogen Synthase Kinase GSK3ß - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Bench Press: A Technical Guide to the Expanding Therapeutic Applications of Creatine HCl

For Immediate Release

[City, State] – [Date] – Long celebrated in sports nutrition for its muscle-building and performance-enhancing properties, creatine, particularly in its hydrochloride (HCl) form, is now emerging as a potent therapeutic agent with significant potential beyond athletics. This whitepaper provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core scientific principles and burgeoning clinical evidence supporting the use of Creatine HCl in a range of non-athletic, therapeutic contexts.

Introduction: Re-evaluating Creatine's Role in Cellular Energetics

Creatine is a naturally occurring nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2] Its primary function is to serve as a temporal and spatial buffer for adenosine triphosphate (ATP) through the phosphocreatine (PCr) system.[1] this compound, a salt form of creatine, boasts enhanced solubility and permeability, which may offer advantages in clinical applications where bioavailability and gastrointestinal tolerance are critical considerations. While much of the existing research has focused on creatine monohydrate, the principles of its action on cellular energy metabolism are foundational to understanding the therapeutic potential of this compound.

This document will explore the evidence for this compound's application in neurodegenerative diseases, muscle wasting disorders, and cognitive enhancement, providing a comprehensive resource for the scientific community.

Therapeutic Applications and Clinical Evidence

Neurodegenerative Diseases

A growing body of preclinical and clinical research suggests that creatine supplementation may offer neuroprotective benefits in a variety of neurodegenerative disorders characterized by mitochondrial dysfunction and impaired energy metabolism.

2.1.1 Traumatic Brain Injury (TBI)

Following a traumatic brain injury, the brain experiences a metabolic crisis. Creatine supplementation has been investigated as a neuroprotective strategy to mitigate secondary injury cascades. Clinical studies in pediatric populations with TBI have shown that creatine administration can lead to improvements in post-traumatic amnesia, cognitive function, and reductions in headaches, dizziness, and fatigue.[3] Animal models of TBI also demonstrate that creatine can reduce the extent of cortical damage.

2.1.2 Depression

Emerging evidence points to a role for creatine in the treatment of major depressive disorder (MDD), particularly as an adjunct to selective serotonin reuptake inhibitors (SSRIs).[4] Clinical trials have demonstrated that creatine supplementation can lead to a more rapid and robust antidepressant response, especially in women.[4] The proposed mechanism involves the restoration of brain bioenergetics, which is often dysregulated in depression.[5][6]

Muscle Wasting Disorders

2.2.1 Sarcopenia

Sarcopenia, the age-related loss of muscle mass and function, represents a significant public health concern. Creatine supplementation, particularly when combined with resistance training, has been shown to be a safe and effective intervention to combat sarcopenia.[7][8][9] Meta-analyses have concluded that this combination leads to greater gains in lean mass and strength in older adults.[7][10]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from representative clinical trials investigating the therapeutic use of creatine.

Table 1: Creatine Supplementation in Traumatic Brain Injury (Pediatric)

| Study/Reference | Dosage | Duration | Key Outcomes |

| Sakellaris et al. | 0.4 g/kg/day | 6 months | Improved post-traumatic amnesia, cognitive function; reduced headaches, dizziness, and fatigue.[3] |

Table 2: Creatine Supplementation in Major Depressive Disorder

| Study/Reference | Dosage | Duration | Population | Key Outcomes |

| Lyoo et al. | 5 g/day (adjunct to escitalopram) | 8 weeks | Women with MDD | Significant improvement in Hamilton Depression Rating Scale (HAM-D) scores as early as week 2.[4] |

| Nemetz & Levine | Add-on to antidepressant | 4 weeks | Patients with major depressive episode | Proposed to show significant difference in HAM-D scores.[6] |

Table 3: Creatine Supplementation in Sarcopenia

| Study/Reference | Dosage | Duration | Intervention | Key Outcomes |

| Various (Meta-analysis) | 3-5 g/day (maintenance) | >12 weeks | Combined with resistance training | Significant increases in lean mass and strength.[7][10] |

Experimental Protocols

Assessment of Brain Creatine Levels via Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify brain creatine and phosphocreatine levels.

Methodology:

-

Subject Preparation: Subjects are positioned supine within the MRI scanner. Head motion is minimized using foam padding.

-

Localization: A region of interest (voxel) is selected in the brain area under investigation (e.g., prefrontal cortex, hippocampus) using anatomical T1-weighted images.

-

Data Acquisition: Proton (¹H) or Phosphorus (³¹P) MRS data is acquired using a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence.

-

Data Processing: The raw data is processed using specialized software (e.g., LCModel, jMRUI) to fit the spectral data and quantify the concentrations of metabolites, including creatine and phosphocreatine.

-

Quantification: Metabolite concentrations are typically expressed relative to an internal water signal or another stable metabolite like N-acetylaspartate (NAA).

Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG)

Objective: To quantify a biomarker of oxidative DNA damage.

Methodology:

-

Sample Collection: 24-hour or spot urine samples are collected from subjects.

-

Sample Preparation: Urine samples are centrifuged to remove sediment and stored at -80°C until analysis.

-

Analysis: Urinary 8-OHdG levels are determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Normalization: Urinary 8-OHdG concentrations are often normalized to urinary creatinine levels to account for variations in urine dilution.

Signaling Pathways and Mechanisms of Action

Creatine's therapeutic effects are mediated through several key signaling pathways that regulate cellular energy metabolism, inflammation, and cell survival.

The Creatine Kinase/Phosphocreatine (CK/PCr) Energy Shuttle

This fundamental pathway facilitates the rapid regeneration of ATP in cells with high energy demands.

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Creatine supplementation has been shown to activate AMPK, which can lead to enhanced glucose uptake and fatty acid oxidation.

Caption: Creatine's influence on the AMPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival. Creatine has been shown to modulate this pathway, which may contribute to its neuroprotective and muscle-sparing effects.[11][12][13]

Caption: Creatine's modulation of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The evidence presented in this whitepaper underscores the significant therapeutic potential of this compound beyond its traditional use in sports nutrition. Its role in cellular energy metabolism provides a strong rationale for its application in a range of clinical conditions characterized by bioenergetic deficits. While the current body of research is promising, further large-scale, randomized controlled trials are warranted to fully elucidate the efficacy and optimal dosing of this compound in these novel therapeutic areas. Future research should also focus on more direct comparisons between creatine monohydrate and this compound to better define the clinical advantages of the latter. The continued exploration of creatine's mechanisms of action will undoubtedly open new avenues for drug development and therapeutic intervention.

References

- 1. news-medical.net [news-medical.net]

- 2. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pilot study protocol of a randomized controlled trial for the potential effects of creatine monohydrate on persistent post-concussive symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Randomized, Double-Blind Placebo-Controlled Trial of Oral Creatine Monohydrate Augmentation for Enhanced Response to a Selective Serotonin Reuptake Inhibitor in Women With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. news-medical.net [news-medical.net]

- 8. Creatine monohydrate supplementation for older adults and clinical populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effectiveness of Creatine Supplementation on Aging Muscle and Bone: Focus on Falls Prevention and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. sportsmedoa.com [sportsmedoa.com]

- 13. researchgate.net [researchgate.net]

Creatine HCl: A Technical Examination of its Influence on Mitochondrial Function and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a well-established ergogenic aid, plays a pivotal role in cellular energy homeostasis. Its hydrochloride salt, Creatine HCl, is marketed for its superior solubility and bioavailability, suggesting potential advantages over the more extensively studied creatine monohydrate. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on mitochondrial function and oxidative stress. While direct research on the HCl form is limited, this document synthesizes the available evidence, including a direct comparative study on oxidative stress markers, and extrapolates from the vast body of literature on creatine monohydrate to elucidate the potential mechanisms of action. This guide aims to be a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing key cellular pathways to inform future research and development in this area.

Introduction: The Role of Creatine in Cellular Bioenergetics

Creatine is a naturally occurring nitrogenous organic acid that is integral to the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] The creatine kinase (CK) system facilitates the transfer of a phosphate group from phosphocreatine (PCr) to adenosine diphosphate (ADP), thereby replenishing ATP stores, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[2][3] This ATP buffering capacity is crucial for maintaining cellular function and integrity.

This compound is a form of creatine bound to a hydrochloride moiety, which significantly increases its solubility in water.[4] This enhanced solubility is theorized to lead to greater absorption and bioavailability, potentially allowing for lower dosages compared to creatine monohydrate.[4] While the ergogenic effects of creatine are well-documented, its influence at the subcellular level, specifically on mitochondrial bioenergetics and redox signaling, is an area of growing interest. This guide will delve into the nuanced effects of this compound on these fundamental cellular processes.

Impact on Mitochondrial Function

Mitochondria are the primary sites of ATP production through oxidative phosphorylation and are central to cellular metabolism and signaling. Creatine plays a multifaceted role in supporting and enhancing mitochondrial function.

The Creatine Kinase Shuttle and Mitochondrial Respiration

The mitochondrial creatine kinase (mtCK) is a key component of the phosphocreatine shuttle, which links ATP production in the mitochondria to ATP consumption in the cytosol.[5] This system is crucial for the efficient transport of high-energy phosphate from the mitochondria to sites of high energy utilization. By providing a readily available pool of PCr, creatine supplementation helps to maintain a high ATP/ADP ratio, which is a key regulator of mitochondrial respiration.[2] A high ATP/ADP ratio signals sufficient energy availability and can help to prevent the over-reduction of the electron transport chain, a major source of reactive oxygen species (ROS).[2]

Mitochondrial Biogenesis

Emerging evidence suggests that creatine supplementation may promote mitochondrial biogenesis, the process of generating new mitochondria.[6] Studies on creatine monohydrate have shown that supplementation, particularly when combined with exercise, can increase the expression of key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (TFAM).[7] An increase in mitochondrial density enhances the cell's capacity for oxidative phosphorylation and ATP production.

Mitochondrial Membrane Potential and Integrity

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis.[6] Studies have indicated that creatine administration can help maintain a stable ΔΨm, particularly under conditions of cellular stress.[8] Creatine may also contribute to the stability of mitochondrial membranes, protecting against the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[5] The proposed enhanced cellular uptake of this compound could theoretically amplify these protective effects.[4]

Modulation of Oxidative Stress

Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. Mitochondria are a primary source of endogenous ROS. Creatine has been shown to possess both direct and indirect antioxidant properties.[9][10]

Direct Scavenging of Reactive Oxygen Species

In vitro studies have demonstrated that creatine has the capacity to directly scavenge ROS, including the superoxide radical.[9] This direct antioxidant activity, while perhaps modest compared to classical antioxidants, can contribute to the overall reduction of oxidative stress within the cell.[5]

Influence on Antioxidant Enzyme Activity

Creatine supplementation may also indirectly bolster the cellular antioxidant defense system. Some studies have reported that creatine can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).[10] However, other research has shown no change in the activity of these enzymes with short-term creatine supplementation.[9] This suggests that the effect of creatine on antioxidant enzymes may be dependent on the duration of supplementation, the specific tissue, and the presence of other stressors like exercise.

Quantitative Data: this compound vs. Creatine Monohydrate

Direct comparative studies on the effects of this compound and Creatine Monohydrate on mitochondrial function and oxidative stress are limited. However, a recent study investigated the impact of both forms, combined with resistance training, on oxidative stress markers in soldiers.[11][12] The key findings are summarized below.

| Parameter | Resistance Training (RT) + Placebo | RT + Creatine Monohydrate (CrM) | RT + this compound (Cr-HCl) |

| Malondialdehyde (MDA) | No significant change | Decreased (P ≤ 0.05) | Decreased (P ≤ 0.05) |

| Superoxide Dismutase (SOD) | No significant change | Increased (P ≤ 0.05) | Increased (P ≤ 0.05) |

| Total Antioxidant Capacity (TAC) | Not reported | Not reported | Not reported |

| Catalase (CAT) | Not reported | Not reported | Not reported |

| Table 1: Comparative Effects of Creatine Monohydrate and this compound on Oxidative Stress Markers with Resistance Training.[11][12] |

The results indicate that both Creatine Monohydrate and this compound, when combined with resistance training, can lead to a significant reduction in a marker of lipid peroxidation (MDA) and a significant increase in the activity of the antioxidant enzyme SOD.[11][12] Importantly, this study found no significant difference between the effects of this compound and Creatine Monohydrate on these oxidative stress markers.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the study of creatine's effects on mitochondrial function and oxidative stress.

Isolation of Mitochondria

-

Tissue Homogenization: Freshly excised tissue (e.g., skeletal muscle, liver, or brain) is minced and washed in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). The tissue is then homogenized using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed by resuspension in isolation buffer and re-centrifugation to remove contaminants. The final pellet is resuspended in a minimal volume of a suitable buffer for subsequent assays.

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption rates (OCR) can be measured using high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 Respiration: Isolated mitochondria are added to a respiration medium (e.g., MiR05) in the chamber. Substrates for Complex I (e.g., pyruvate, glutamate, malate) are added to measure leak respiration.

-

State 3 Respiration (Oxidative Phosphorylation): ADP is added to stimulate ATP synthesis and measure the coupled respiration rate.

-

Complex II-linked Respiration: Succinate is added as a substrate for Complex II.

-

Electron Transfer System (ETS) Capacity: A chemical uncoupler (e.g., FCCP) is titrated to dissipate the proton gradient and measure the maximum capacity of the ETS.

-

Inhibition: Rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) are added to assess the contribution of each complex to respiration.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm can be quantified using fluorescent probes such as JC-1 or TMRM.

-

Cell or Mitochondrial Loading: Cells or isolated mitochondria are incubated with the fluorescent dye (e.g., 5 µM JC-1 for 30 minutes at 37°C).

-

Fluorescence Measurement:

-

JC-1: In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the membrane potential.

-

TMRM: The fluorescence intensity of TMRM is proportional to the ΔΨm.

-

-

Analysis: Fluorescence can be measured using a fluorescence microscope, flow cytometer, or a plate reader.

Quantification of Reactive Oxygen Species (ROS)

Mitochondrial ROS production can be measured using fluorescent probes like MitoSOX Red (for superoxide) or DCFDA.

-

Probe Loading: Live cells are incubated with the ROS-sensitive probe (e.g., 5 µM MitoSOX Red for 10 minutes at 37°C).

-

Treatment: Cells are treated with this compound or a vehicle control, and potentially an ROS-inducing agent.

-

Fluorescence Detection: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, flow cytometer, or a microplate reader.

Antioxidant Enzyme Activity Assays

The activity of enzymes like SOD and CAT can be measured in cell or tissue lysates using commercially available assay kits or standard spectrophotometric methods.

-

Superoxide Dismutase (SOD) Activity: This assay is typically based on the inhibition of a reaction that produces a colored product by SOD present in the sample. The degree of inhibition is proportional to the SOD activity.

-

Catalase (CAT) Activity: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.

Signaling Pathways and Visualizations

The effects of creatine on mitochondrial function and oxidative stress are mediated by complex signaling pathways.

Figure 1: Creatine's role in cellular bioenergetics and mitochondrial biogenesis.

Figure 2: Mechanisms of creatine's antioxidant effects.

Figure 3: Workflow for assessing mitochondrial respiration.

Conclusion and Future Directions

The available evidence strongly suggests that creatine, through its fundamental role in cellular energy metabolism, exerts beneficial effects on mitochondrial function and mitigates oxidative stress. This compound, with its enhanced solubility, is a viable alternative to creatine monohydrate. The limited direct comparative data suggests that this compound is as effective as creatine monohydrate in reducing markers of oxidative stress when combined with resistance training.[11][12]

However, there is a clear need for further research to specifically elucidate the effects of this compound on mitochondrial bioenergetics. Future studies should focus on:

-

Direct comparative studies: In vitro and in vivo studies directly comparing the effects of equimolar doses of this compound and creatine monohydrate on mitochondrial respiration, membrane potential, and ROS production, independent of exercise.

-

Bioavailability and tissue accumulation: Quantifying the uptake and accumulation of creatine in key tissues following oral administration of this compound versus creatine monohydrate.

-

Long-term studies: Investigating the chronic effects of this compound supplementation on mitochondrial biogenesis and the antioxidant network.

A deeper understanding of the specific mitochondrial and antioxidant effects of this compound will be invaluable for researchers, scientists, and drug development professionals in optimizing its use for both performance enhancement and potential therapeutic applications in conditions associated with mitochondrial dysfunction and oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Creatine Hydrochloride in Mitochondrial Function Article - ArticleTed - News and Articles [articleted.com]

- 5. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. radianthealthproject.org [radianthealthproject.org]

- 7. Enhanced mitochondrial biogenesis is associated with the ameliorative action of creatine supplementation in rat soleus and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute creatine administration improves mitochondrial membrane potential and protects against pentylenetetrazol-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Creatine Supplementation, Physical Exercise and Oxidative Stress Markers: A Review of the Mechanisms and Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Creatine hydrochloride or creatine monohydrate plus resistance training: which combination has a greater effect on oxidative stress, muscle damage, performance, and body composition in soldiers? | springermedicine.com [springermedicine.com]

- 12. researchgate.net [researchgate.net]

The Unwanted Transformation: A Technical Guide to the Intramolecular Cyclization of Creatine HCl to Creatinine

For Immediate Release

This whitepaper provides an in-depth technical analysis of the intramolecular cyclization of creatine hydrochloride (HCl) to its primary degradation product, creatinine. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical mechanism, kinetic influences, and robust analytical methodologies for quantification. Understanding this spontaneous conversion is critical for ensuring the stability, efficacy, and accurate analysis of creatine-based formulations.

Executive Summary

Creatine, a cornerstone in cellular energy metabolism, is notoriously unstable in aqueous solutions, undergoing a non-enzymatic intramolecular cyclization to form creatinine.[1] This irreversible degradation is significantly influenced by environmental factors, primarily pH and temperature.[1][2] The conversion poses a substantial challenge in the development of liquid-based creatine formulations, impacting product shelf-life and bioavailability.[1] This guide elucidates the chemical pathway of this transformation, presents quantitative data on the key factors influencing the reaction rate, and provides a detailed protocol for the analytical separation and quantification of both creatine and creatinine using High-Performance Liquid Chromatography (HPLC).

The Mechanism of Degradation: An Irreversible Cyclization